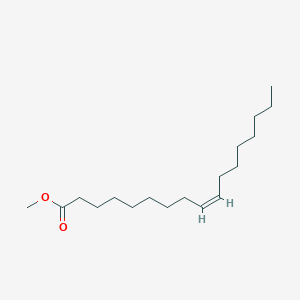

Methyl 9(Z)-Heptadecenoate

Description

Contextualization of Odd-Chain Monounsaturated Fatty Acid Esters in Biological and Chemical Sciences

Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of lipids. wikipedia.org Most naturally occurring fatty acids possess an unbranched chain with an even number of carbon atoms. wikipedia.org Those with an odd number of carbons are known as odd-chain fatty acids (OCFAs). wikipedia.orgwikipedia.org OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are found in nature, particularly in dairy products and the fat of ruminant animals. wikipedia.orgatamankimya.com They are also present in the cell walls of some microbes. uomustansiriyah.edu.iq

Historically, odd-chain fatty acids were considered of minor physiological importance and were often used merely as internal standards in analytical chemistry due to their low concentrations in human tissues. nih.gov However, recent research has highlighted their significance. Plasma levels of OCFAs are now being investigated as biomarkers for dairy fat intake and have been associated with cardiometabolic health. nih.gov Unlike even-chain fatty acids, which are metabolized to acetyl-CoA, OCFAs are metabolized to propionyl-CoA, which can enter the citric acid cycle or be used for gluconeogenesis. wikipedia.org

The introduction of a double bond creates an unsaturated fatty acid. Odd-chain monounsaturated fatty acids (OC-MUFAs), like 9-heptadecenoic acid (C17:1), are relatively rare. nih.gov C17:1 is found in trace amounts in ruminant fats and certain plant oils, such as the seed oil of the Portia tree (Thespesia populnea). atamankimya.com The study of OC-MUFA esters, such as Methyl 9(Z)-Heptadecenoate, is crucial for understanding their distribution, metabolism, and biological functions, which can differ from their saturated and even-chain relatives.

Overview of Key Academic Research Trajectories for this compound

Research on this compound and its parent acid, (Z)-9-heptadecenoic acid, has followed several key trajectories, driven by its interesting biological properties and potential for industrial use.

Antifungal and Antibiotic Activity: A significant body of research focuses on (Z)-9-heptadecenoic acid as an antifungal compound. It is produced by the biocontrol yeast Pseudozyma flocculosa and exhibits inhibitory activity against various fungi, including those that cause powdery mildew. researchgate.netnih.gov The proposed mechanism involves the disruption of the fungal cell membrane, leading to the release of intracellular components. nih.gov The specific cis structure of the fatty acid is believed to be essential for inserting into and disordering the membrane's lipid environment. researchgate.net

Biotechnological Production: Due to its valuable properties, there is growing interest in producing this compound through microbial fermentation. Researchers have successfully engineered the oleaginous yeast Yarrowia lipolytica to produce lipids enriched with odd-chain fatty acids, including (Z)-9-heptadecenoic acid. mdpi.comnih.gov Studies have focused on optimizing fermentation conditions and genetically modifying metabolic pathways to increase yields. mdpi.commdpi.com

Potential Therapeutic Applications: Beyond its antifungal properties, (Z)-9-heptadecenoic acid has been identified as a compound with potent anti-inflammatory effects. mdpi.commdpi.com This has led to research into its potential efficacy in treating conditions like psoriasis, allergies, and autoimmune diseases. mdpi.commdpi.comnih.gov

Analytical and Chemical Studies: The identification and quantification of this compound in various matrices is a key aspect of research. It is often analyzed as a fatty acid methyl ester (FAME) using gas chromatography (GC) and mass spectrometry (MS). nih.govresearchcommons.orgmdpi.com Furthermore, synthetic protocols have been developed to produce (Z)-9-heptadecenoic acid and its esters for biological testing, allowing for more controlled and quantifiable studies of their activity. researchgate.net

Industrial Applications: Odd-chain fatty acids and their esters are being explored for their potential in the chemical industry, including as components for biofuels, where they can improve properties like transesterification efficiency and storage stability. mdpi.commdpi.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (Z)-heptadec-9-enoate | sigmaaldrich.comnih.gov |

| Synonyms | Methyl cis-9-heptadecenoate, (Z)-9-Heptadecenoic acid methyl ester | larodan.comnist.gov |

| CAS Number | 14101-91-8 | larodan.comnist.gov |

| Molecular Formula | C₁₈H₃₄O₂ | nih.govlarodan.comnist.gov |

| Molecular Weight | 282.46 g/mol | larodan.comnist.gov |

Table 2: Summary of Key Research Findings for (Z)-9-Heptadecenoic Acid and its Methyl Ester

| Research Area | Key Findings | Organism/System Studied | Source(s) |

| Antifungal Activity | Inhibits fungal growth and spore germination by disrupting the cell membrane. | Pseudozyma flocculosa (producer), various pathogenic fungi (target) | researchgate.netnih.gov |

| Biotechnological Production | Production optimized in engineered yeast by manipulating metabolic pathways and fermentation conditions. | Yarrowia lipolytica | mdpi.comnih.govnih.gov |

| Anti-inflammatory Effects | Identified as a high-value compound with anti-inflammatory properties relevant to allergies and autoimmune diseases. | In vitro studies, microbial production systems | mdpi.commdpi.com |

| Biofuel Potential | OCFAs contribute positively to biofuel quality. | Microbial production systems | mdpi.commdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

282.5 g/mol |

IUPAC Name |

methyl (Z)-heptadec-9-enoate |

InChI |

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- |

InChI Key |

GTSDEAFDHYYGKM-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Biotechnological Production of Odd Chain Fatty Acids and Their Methyl Esters

Natural Occurrence and Identification of Heptadecenoic Acid Derivatives in Diverse Biological Systems

Heptadecenoic acid and its derivatives, while less common than their even-chain counterparts, are naturally synthesized by various microorganisms. Oleaginous yeasts and fungi, which are known for their capacity to accumulate substantial amounts of lipids, are particularly noteworthy producers of these compounds. gsconlinepress.comthegoodscentscompany.com

The yeast-like fungus Pseudozyma flocculosa is recognized for its production of cis-9-heptadecenoic acid. researchgate.net This unusual extracellular fatty acid possesses antifungal properties, which contribute to the biocontrol efficacy of P. flocculosa against powdery mildew fungi. researchgate.net

The oleaginous yeast Yarrowia lipolytica also serves as a significant microbial source for odd-chain fatty acids (OCFAs), including heptadecenoic acid. atamankimya.compnas.orgresearchgate.net Although it naturally produces only trace amounts, its production capabilities can be markedly improved through specific cultivation methods and genetic engineering. nih.govnp-mrd.org For example, supplementing the growth medium with propionate (B1217596), a precursor for OCFA synthesis, significantly elevates the yield of C17:1. pnas.orgnp-mrd.org Research has shown that deleting the PHD1 gene in Y. lipolytica can dramatically increase the proportion of OCFAs to as much as 46.82% of the total lipid content. np-mrd.org In specially engineered "obese" strains designed for high lipid accumulation, this genetic modification has led to total OCFA titers of 0.57 g/L, with heptadecenoic acid being a principal component. np-mrd.org Through further process optimization using fed-batch co-feeding strategies, production has been increased to 0.75 g/L. np-mrd.org

Table 1: Microbial Production of Heptadecenoic Acid Derivatives

| Organism | Compound Produced | Key Findings |

|---|---|---|

| Pseudozyma flocculosa | cis-9-Heptadecenoic acid | Produces this antifungal fatty acid as an extracellular lipid, which contributes to its biocontrol properties. researchgate.net |

| Yarrowia lipolytica | Heptadecenoic acid (C17:1) | Natural production is minimal but is significantly enhanced by propionate supplementation and genetic modification. pnas.orgnp-mrd.org |

| ***Y. lipolytica* (engineered)** | Heptadecenoic acid (C17:1) | Deletion of the PHD1 gene increased the odd-chain fatty acid ratio to 46.82% of total lipids. np-mrd.org |

| ***Y. lipolytica* (engineered obese strain)** | Heptadecenoic acid (C17:1) | Achieved titers of 0.57 g/L, which were further increased to 0.75 g/L with fed-batch co-feeding strategies. np-mrd.org |

Ruminant-derived products, such as milk and intramuscular fat, are the primary dietary sources of odd-chain fatty acids for humans. caymanchem.comnih.gov Heptadecenoic acid (C17:1) is a minor yet consistent constituent of these lipids. medchemexpress.com The overwhelmingly predominant isomer found in the milk and fat of cattle, sheep, and goats is cis-9-heptadecenoic acid. medchemexpress.comwikipedia.orgaocs.org

The presence of these OCFAs in ruminants stems from two main sources. The principal source is microbial biosynthesis within the rumen. caymanchem.comresearchgate.netlarodan.com Microorganisms in the rumen synthesize OCFAs by utilizing propionate, a major product of feed fermentation, as a precursor. caymanchem.comsigmaaldrich.com These microbial fatty acids are subsequently absorbed by the host and integrated into its tissue and milk fat. larodan.comsigmaaldrich.com The composition of the animal's diet, especially the ratio of forage to concentrate, influences the microbial populations and fermentation processes in the rumen, which in turn alters the profile of the OCFAs produced. caymanchem.comwikipedia.org

In addition to the microbial contribution, evidence suggests there is also endogenous de novo synthesis of OCFAs, including C17:1, within the ruminant's own tissues, such as the mammary gland. caymanchem.comresearchgate.netsigmaaldrich.com This synthesis also uses propionate as a starter molecule. The activity of Δ-9 desaturase in mammary tissues is crucial for the conversion of heptadecanoic acid (C17:0) into cis-9-heptadecenoic acid (C17:1). sigmaaldrich.com

The occurrence of odd-chain fatty acids in plants is generally less frequent and at lower concentrations than in ruminant fats or specific microbial lipids. Most plant oils are predominantly composed of even-chain fatty acids. However, trace quantities of OCFAs, including heptadecanoic acid (C17:0), have been identified in certain plant species. The unsaturated form, heptadecenoic acid (C17:1), is found even more rarely.

Some microalgae are also capable of producing OCFAs. For instance, oil derived from certain microalgae contains both pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.org While the specific isomer 9(Z)-heptadecenoate is not commonly reported in higher plants, the methyl ester of its saturated analog, methyl heptadecanoate, has been detected in various plants, such as Aesculus indica and Pinus koraiensis. The biosynthetic pathway in plants that produce OCFAs is believed to initiate with the precursor propionyl-CoA, similar to the process in microbes.

Metabolic Engineering Strategies for Enhanced Biosynthesis of Odd-Chain Fatty Acids

The increasing interest in OCFAs for a range of applications has driven the development of metabolic engineering strategies to boost their production in microorganisms. These approaches are primarily centered on augmenting the supply of the essential precursor, propionyl-CoA, and optimizing metabolic pathways to efficiently channel it into fatty acid synthesis.

A primary obstacle in the microbial production of OCFAs is the scarce natural availability of propionyl-CoA, which acts as the primer for their synthesis. In contrast, acetyl-CoA, the primer for the more common even-chain fatty acids, is plentiful. Consequently, a principal engineering strategy is to establish or augment de novo biosynthetic pathways for propionyl-CoA from simple carbon sources like glucose. nih.gov

Several heterologous pathways have been effectively implemented in host organisms such as Yarrowia lipolytica and Escherichia coli to expand the intracellular pool of propionyl-CoA. These pathways include:

The Citramalate/2-Ketobutyrate Pathway: This pathway converts pyruvate (B1213749) and acetyl-CoA into 2-ketobutyrate, which is subsequently decarboxylated to yield propionyl-CoA. nih.gov

The Methylmalonyl-CoA Pathway: This pathway facilitates the conversion of succinyl-CoA, an intermediate of the TCA cycle, into propionyl-CoA.

Amino Acid Degradation Pathways: The catabolic pathways of amino acids such as threonine, valine, and isoleucine can also be engineered to generate propionyl-CoA.

By introducing and overexpressing the requisite enzymes for these pathways, researchers can generate a stable supply of the odd-chain precursor, thereby redirecting carbon flux from other metabolic activities toward the desired products.

After ensuring an adequate supply of propionyl-CoA, the subsequent step is to optimize its integration into fatty acids and maximize the final product yield. This involves a range of metabolic engineering techniques.

Pathway Diversion: This approach entails blocking or downregulating competing pathways that consume propionyl-CoA or its precursors. For instance, in Y. lipolytica, deleting genes associated with pathways that degrade OCFAs or convert propionyl-CoA into other metabolites can markedly enhance the final yield. nih.gov The deletion of the PHD1 gene, which is part of a competing pathway, has proven to be a particularly successful strategy in this yeast. np-mrd.org

Flux Optimization: It is also vital to enhance the activity of the fatty acid synthesis machinery. This can be accomplished by overexpressing key enzymes like acetyl-CoA carboxylase (ACC1), which produces the malonyl-CoA extender units, and the fatty acid synthase (FAS) complex. In some instances, engineering the FAS itself to exhibit a higher affinity for propionyl-CoA over acetyl-CoA can shift the production balance from even-chain to odd-chain fatty acids. For example, overexpressing a Δ9 fatty acid desaturase in Y. lipolytica has been shown to increase the content of C17:1. atamankimya.com In the microalga Schizochytrium sp., regulating the supply and consumption of propionyl-CoA by inhibiting the methylmalonyl-CoA mutase (MCM) enzyme has been demonstrated to significantly increase OCFA accumulation.

Table 2: Metabolic Engineering Strategies for Odd-Chain Fatty Acid Production

| Strategy | Approach | Target Organism(s) | Outcome |

|---|---|---|---|

| Precursor Supply Enhancement | Introduction/overexpression of de novo propionyl-CoA synthesis pathways (e.g., citramalate, methylmalonyl-CoA). nih.gov | Yarrowia lipolytica, E. coli | Increased intracellular pool of propionyl-CoA, enabling higher OCFA production. |

| Pathway Diversion | Deletion of competing metabolic pathway genes (e.g., PHD1 in Y. lipolytica). np-mrd.org | Yarrowia lipolytica | Redirects propionyl-CoA towards fatty acid synthesis, increasing the proportion of OCFAs. np-mrd.org |

| Flux Optimization | Overexpression of fatty acid synthesis enzymes (e.g., ACC1, FAS, Δ9 desaturase). atamankimya.com | Yarrowia lipolytica | Enhances the overall rate of fatty acid production and desaturation. atamankimya.com |

| Enzyme Inhibition | Inhibition of enzymes that consume propionyl-CoA (e.g., methylmalonyl-CoA mutase). | Schizochytrium sp. | Increases the availability of propionyl-CoA for the fatty acid synthetase pathway. |

Chemical Synthesis Methodologies for Methyl 9 Z Heptadecenoate and Structural Analogues

Laboratory-Scale Synthesis Protocols for (Z)-9-Heptadecenoic Acid and its Methyl Ester

The laboratory synthesis of (Z)-9-Heptadecenoic acid, and subsequently its methyl ester, Methyl 9(Z)-heptadecenoate, can be achieved through established organic chemistry pathways. A common and effective method for creating the specific Z (or cis) configuration of the double bond is the Wittig reaction.

A general synthetic approach involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde. mnstate.edulibretexts.org For (Z)-9-Heptadecenoic acid, this can be conceptualized in the following steps:

Preparation of the Wittig Reagent : An appropriate alkyl halide, such as 1-bromooctane, is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the unstabilized ylide, octylidenetriphenylphosphorane. masterorganicchemistry.com

Preparation of the Aldehyde : The second component, 9-oxononanoic acid, is required. This can be synthesized from a commercially available starting material like azelaic acid.

Wittig Reaction : The phosphorus ylide is reacted with 9-oxononanoic acid. Unstabilized ylides, like the one generated from 1-bromooctane, predominantly yield the (Z)-alkene, thus forming (Z)-9-Heptadecenoic acid. organic-chemistry.orgwikipedia.org

Esterification : The resulting (Z)-9-Heptadecenoic acid can be converted to its methyl ester, this compound, through acid-catalyzed esterification. This is typically achieved by refluxing the fatty acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or by using a reagent like boron trifluoride in methanol.

Once synthesized, the final product is purified, typically by column chromatography, to ensure high purity (>98%) for research purposes. larodan.com

Stereoselective Approaches to Unsaturated Fatty Acid Synthesis

The biological activity and physical properties of unsaturated fatty acids are highly dependent on the geometry of the double bond. For this compound, the (Z)- or cis-configuration is a defining structural feature. Therefore, stereoselective synthesis is paramount.

The Wittig reaction is a cornerstone of stereoselective alkene synthesis. The stereochemical outcome can be controlled by the nature of the ylide:

Non-stabilized Ylides : Ylides where the carbon bearing the negative charge is attached to simple alkyl groups are considered non-stabilized or reactive. These ylides react rapidly with aldehydes and ketones, leading preferentially to the formation of a syn-betaine intermediate, which decomposes to the (Z)-alkene. organic-chemistry.orgwikipedia.org This is the preferred route for synthesizing (Z)-9-Heptadecenoic acid.

Stabilized Ylides : Ylides adjacent to electron-withdrawing groups (like esters or ketones) are stabilized. These ylides are less reactive and tend to form the more thermodynamically stable (E)-alkene (or trans). organic-chemistry.org

Another powerful technique is alkyne semi-hydrogenation . A C17 alkyne, heptadec-9-ynoic acid, can be synthesized and then selectively reduced to the (Z)-alkene. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is a classic method for this transformation, yielding the cis-alkene with high selectivity. The resulting (Z)-9-Heptadecenoic acid is then esterified to its methyl ester.

These methods provide reliable pathways to ensure the correct stereochemistry, which is essential for studying the molecule's function.

Synthesis of Methyl-Branched and Other Modified Heptadecenoate Analogues

To investigate structure-activity relationships, analogues of this compound with modifications such as methyl branches are synthesized. These branches can influence the molecule's physical properties and biological activity.

Synthesis of (Z)-6-Methyl-9-heptadecenoic Acid : A protocol for the synthesis of this methyl-branched analogue has been reported. researchgate.net While the full synthetic details are proprietary to the research, the general strategy involves building the carbon backbone with a methyl group at the 6-position and then introducing the (Z)-double bond at the 9-position, likely using the stereoselective methods described above (e.g., Wittig reaction or alkyne reduction). The synthesis of such branched-chain fatty acids is important for studying their antifungal and antibiotic properties. researchgate.net

Other modifications can include altering the chain length, the position of the double bond, or introducing other functional groups to probe the specific structural requirements for the molecule's function.

Advanced Derivatization Techniques for Research and Analysis

For analytical purposes, particularly gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), fatty acids are almost always converted into a more suitable derivative. This chemical modification enhances their analytical properties.

The conversion of fatty acids or triglycerides into fatty acid methyl esters (FAMEs) is a critical step for analysis. Several reagents are commonly used for this derivatization.

Boron Trifluoride-Methanol (BF3-Methanol) : This is a widely used acid-catalyzed reagent for both esterification of free fatty acids and transesterification of glycerides. sigmaaldrich.com BF3 acts as a strong Lewis acid, protonating the carbonyl oxygen of the fatty acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. sigmaaldrich.com The reaction is typically fast and quantitative, often requiring heating for a few minutes. However, it must be used with care as it can produce methoxy artifacts with unsaturated fatty acids under harsh conditions. researchgate.net

Sodium Methoxide (NaOCH3) : As a base catalyst, sodium methoxide is highly efficient for the transesterification of triglycerides and other esters in anhydrous methanol. oup.com The methoxide ion is a strong nucleophile that attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the new methyl ester and an alkoxide. nih.gov This method is very rapid but is not effective for esterifying free fatty acids, which will instead form sodium salts. oup.com

Trimethylsilyldiazomethane (TMS-diazomethane or TMSH) : This reagent is a safer alternative to the highly toxic and explosive diazomethane. emich.edu It is used for the mild and efficient methylation of carboxylic acids. researchgate.net The reaction proceeds rapidly, often at room temperature, and is highly quantitative. tcichemicals.com TMS-diazomethane is particularly useful for preparing methyl esters from free fatty acids for GC analysis. researchgate.net

| Method | Catalyst Type | Substrate | Advantages | Disadvantages |

|---|---|---|---|---|

| BF3-Methanol | Acid | Free Fatty Acids & Triglycerides | Fast, quantitative, commercially available | Can create artifacts with unsaturated fatty acids researchgate.net |

| Sodium Methoxide | Base | Triglycerides | Very rapid reaction oup.com | Does not esterify free fatty acids oup.com |

| TMS-Diazomethane | - | Free Fatty Acids | Safe, mild conditions, efficient researchgate.nettcichemicals.com | Primarily for free fatty acids, not transesterification |

Derivatization is not merely a preparatory step; it fundamentally improves the quality of analytical data obtained from chromatographic techniques.

For Gas Chromatography (GC): Free fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis. They tend to produce broad, tailing peaks due to adsorption on the column and injection port surfaces. restek.com Conversion to FAMEs significantly increases their volatility and reduces their polarity. restek.comnih.gov This results in:

Sharper, more symmetrical peaks.

Improved separation of complex fatty acid mixtures.

More accurate and reproducible quantification. restek.com

For Liquid Chromatography-Mass Spectrometry (LC-MS): While fatty acids can be analyzed in their free form using LC-MS in negative ion mode, they often suffer from poor ionization efficiency. nih.govnih.gov Derivatization can dramatically enhance sensitivity by introducing a functional group that is easily ionized in the positive ion mode, which is often more sensitive and specific on many MS platforms. This "charge reversal" derivatization can lead to a significant increase in signal intensity, sometimes by several orders of magnitude, allowing for the detection of low-abundance fatty acids in complex biological samples. nih.govresearchgate.netmdpi.com

Advanced Analytical Characterization Techniques in Research of Methyl 9 Z Heptadecenoate

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs) due to their volatility and thermal stability. gcms.cz The conversion of fatty acids to their methyl esters is a critical derivatization step that improves chromatographic behavior, allowing for accurate analysis. gcms.czshimadzu.com When coupled with a mass spectrometer, GC-MS provides a powerful tool for both qualitative and quantitative analysis, offering structural information that aids in definitive compound identification. ntnu.no

The identification of Methyl 9(Z)-Heptadecenoate in a GC analysis is primarily based on its retention time, which is the time it takes for the compound to travel through the chromatographic column. This retention time is highly reproducible under constant analytical conditions. For enhanced confidence across different systems, retention indices (such as the Van Den Dool and Kratz Retention Index) are used, which normalize the retention time to that of adjacent n-alkane standards. nist.govcustoms.go.jp

Mass spectrometry provides definitive structural confirmation. Upon entering the mass spectrometer, the this compound molecule is ionized, typically by electron ionization (EI), causing it to fragment in a predictable pattern. The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak (M+) for this compound is observed at a mass-to-charge ratio (m/z) of 282.46. nist.govnist.govlarodan.com Other significant fragments include a prominent ion at m/z 74, which is characteristic of FAMEs and results from a McLafferty rearrangement. While the mass spectra of positional isomers are often very similar, specific diagnostic ions can help differentiate them. researchgate.net

| Column Type | Retention Index Type | Retention Index Value | Reference |

|---|---|---|---|

| Non-polar | Van Den Dool and Kratz | 1919 | nist.gov |

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |

|---|---|---|

| 284 | 92 | Molecular Ion [M]+ |

| 285 | 999 | [M+1]+ (from CI) |

| 253 | 21 | [M-31]+ (Loss of methoxy group) |

| 87 | 69 | Characteristic fragment |

| 74 | 48 | McLafferty rearrangement fragment |

For the accurate quantification of this compound, GC-MS analysis is performed using calibration curves. This process involves preparing a series of standard solutions containing the pure compound at known concentrations. Each standard is analyzed to generate a plot of instrument response (peak area) versus concentration. The resulting curve is used to calculate the concentration of this compound in an unknown sample based on its measured peak area.

To enhance accuracy and correct for variations in sample preparation and injection volume, an internal standard is typically added to both the calibration standards and the unknown samples. The use of an internal standard, a compound with similar chemical properties but which is not present in the sample, improves the robustness and reliability of the quantitative results. nih.gov For FAME analysis, this could be a fatty acid with an unusual chain length, such as methyl tridecanoate.

This compound is frequently identified as a component within complex fatty acid profiles of various biological organisms, including fungi, algae, and bacteria, as well as in food products. uib.nonih.govunito.it FAME profiling is a comprehensive analytical approach where the total fatty acids from a sample are extracted, converted to their corresponding methyl esters, and analyzed by GC-MS. nih.gov This provides a detailed "fingerprint" of the sample's fatty acid composition.

The presence and relative abundance of odd-chain fatty acids like heptadecenoic acid (C17:1) can serve as important biomarkers. FAME profiling allows researchers to characterize different species, monitor physiological changes, or assess the quality of fats and oils. gcms.cznih.gov For example, it has been used to characterize and differentiate fungal pathogens that cause diseases in trees and grapevines. nih.gov

A significant challenge in fatty acid analysis is the differentiation of isomers (compounds with the same formula but different structures) and branched-chain fatty acids.

Geometric and Positional Isomers: this compound has a cis double bond at the 9th carbon. Its geometric isomer, Methyl 9(E)-Heptadecenoate (trans), and various positional isomers (e.g., with the double bond at a different carbon) can be difficult to distinguish. High-polarity capillary GC columns, particularly those with cyanopropyl stationary phases, are specifically designed to provide separation of these types of isomers based on subtle differences in their structure, resulting in different retention times. nih.gov

Branched-Chain Fatty Acids: While standard electron ionization mass spectrometry of FAME positional isomers yields very similar spectra, the fragmentation patterns of branched-chain fatty acids are often distinct. The presence of branching alters the fragmentation pathways, producing characteristic ions that allow them to be distinguished from their straight-chain counterparts like this compound. researchgate.net In cases where chromatographic separation is incomplete, mass spectrometry can resolve co-eluting peaks by using selected ion monitoring (SIM), which focuses on unique, diagnostic ions for each compound. nih.gov

Traditional FAME sample preparation is often a multi-step, labor-intensive process involving extraction, derivatization, and multiple liquid transfers. nih.govnih.gov To meet the demands of large-scale studies in fields like metabolomics and food science, automated systems for high-throughput FAME profiling have been developed. researchgate.net These systems utilize robotic autosamplers that can perform the entire sample preparation workflow, from derivatization to injection into the GC-MS system. mdpi.comshimadzu.com.sg

Automated methods often employ rapid derivatization reagents, such as trimethylsulfonium hydroxide (TMSH), which can convert fatty acids to FAMEs quickly and efficiently directly within the GC autosampler vial. nih.govmdpi.com This "just-in-time" sample preparation minimizes sample degradation and handling errors. The automation of these processes leads to significantly improved reproducibility, increased sample throughput, and reduced consumption of solvents and reagents, making the analysis more efficient and sustainable. mdpi.comshimadzu.com.sgscribd.com

The choice of the GC capillary column is the most critical factor determining the quality of separation in FAME analysis. merckmillipore.comsigmaaldrich.com The selection is based on the stationary phase, a thin film coated on the column's inner surface, which interacts differently with each compound.

For FAME analysis, particularly for complex mixtures containing unsaturated isomers, polar stationary phases are preferred. gcms.cz

Non-Polar Columns (e.g., DB-1, DB-5): These columns, typically composed of dimethylpolysiloxane, separate compounds primarily based on their boiling points. They are less effective at resolving positional or geometric isomers of FAMEs. uib.nomerckmillipore.com

WAX-type Polar Columns (e.g., DB-WAX): Columns with a polyethylene glycol (PEG) stationary phase are widely used for general FAME analysis, offering good separation of common saturated and unsaturated fatty acids. gcms.czcustoms.go.jp

Highly Polar Cyanopropyl Columns (e.g., SP-2330, BPX70, DB-23): These are the columns of choice for resolving challenging separations, such as cis and trans isomers. uib.nonih.gov The strong dipole-dipole interactions offered by the cyanopropyl groups provide the high selectivity needed to separate FAME isomers with very similar boiling points. gcms.cz

Besides the stationary phase, other column parameters like length, internal diameter, and film thickness are optimized to balance separation efficiency (resolution) with analysis time. sigmaaldrich.comgcms.cz

Spectroscopic Methods for Structural Confirmation (e.g., IR, NMR for related compounds)

The structural elucidation of fatty acid methyl esters (FAMEs) like this compound relies heavily on spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For a FAME such as this compound, the IR spectrum will exhibit characteristic absorption bands. A distinct and strong peak corresponding to the carbonyl group (C=O) of the ester is typically observed around 1740 cm⁻¹ spectra-analysis.comresearchgate.net. The presence of the C-O single bond stretch of the ester group will also be evident. Furthermore, the stretching vibrations of the C-H bonds in the long alkyl chain will appear in the region of 2850-3000 cm⁻¹. The cis-configuration of the double bond at the 9th position is characterized by a specific C-H bending vibration, though this can sometimes be less distinct than the corresponding trans-isomer's signal at around 965 cm⁻¹ spectra-analysis.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed structural information, including the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy of this compound, a prominent singlet peak is observed at approximately 3.7 ppm, which is characteristic of the methoxy group (-OCH₃) protons of the methyl ester aocs.org. The protons on the carbons adjacent to the carbonyl group (α-methylene protons) typically appear as a triplet around 2.3 ppm researchgate.net. The protons of the methylene groups in the long aliphatic chain produce a large signal between 1.2 and 1.4 ppm. The protons directly attached to the double bond (olefinic protons) are found further downfield, usually in the range of 5.3-5.4 ppm, and their coupling pattern can provide information about the cis or trans geometry of the double bond acs.org.

¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The carbon of the carbonyl group in the ester is typically found around 174 ppm. The methoxy carbon appears at about 51 ppm. The carbons of the double bond (olefinic carbons) resonate in the region of 127-132 ppm. The signals for the numerous methylene carbons of the alkyl chain are observed in the upfield region of the spectrum.

The combination of these spectroscopic techniques allows for the unambiguous structural confirmation of this compound and related FAMEs by providing a detailed map of their molecular architecture researchgate.netacs.org.

Table 1: Characteristic Spectroscopic Data for Fatty Acid Methyl Esters

| Spectroscopic Technique | Functional Group / Protons | Characteristic Signal/Region |

| IR Spectroscopy | Ester Carbonyl (C=O) | ~1740 cm⁻¹ |

| C-H Stretch (Alkyl) | 2850-3000 cm⁻¹ | |

| ¹H NMR Spectroscopy | Methoxy Protons (-OCH₃) | ~3.7 ppm (singlet) |

| α-Methylene Protons (-CH₂-COO) | ~2.3 ppm (triplet) | |

| Olefinic Protons (-CH=CH-) | ~5.3-5.4 ppm (multiplet) | |

| Alkyl Methylene Protons | ~1.2-1.4 ppm | |

| Terminal Methyl Protons (-CH₃) | ~0.9 ppm (triplet) | |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~174 ppm |

| Olefinic Carbons (-C=C-) | ~127-132 ppm | |

| Methoxy Carbon (-OCH₃) | ~51 ppm |

Chemometric and Machine Learning Approaches in FAME Profile Analysis

In many biological and industrial contexts, this compound is found as part of a complex mixture of various fatty acid methyl esters. The analysis of these FAME profiles presents a significant analytical challenge due to the chemical similarity of the components. Chemometric and machine learning approaches are increasingly being used to extract meaningful information from the large datasets generated by techniques like gas chromatography (GC) nih.gov.

Chemometrics involves the use of multivariate statistical methods to analyze chemical data. Techniques such as Principal Component Analysis (PCA) and cluster analysis are applied to FAME profiles to identify patterns and relationships between samples. For instance, PCA can be used to differentiate between microbial communities based on their unique FAME profiles researchgate.net. This method reduces the dimensionality of the data, allowing for the visualization of similarities and differences between samples and the identification of specific FAMEs that contribute most to this variation researchgate.net.

In the field of microbiology, machine learning algorithms like Random Forest have been used to identify discriminatory FAMEs that can distinguish between different bacterial strains, including pathogenic ones mdpi.com. This approach can help in the rapid and accurate identification of microorganisms based on their cellular fatty acid composition nih.govrestek.com. By analyzing the FAME profiles, which can include this compound, these algorithms can classify organisms with a high degree of accuracy nih.gov.

Table 2: Applications of Chemometrics and Machine Learning in FAME Analysis

| Approach | Technique | Application | Research Finding |

| Chemometrics | Principal Component Analysis (PCA) | Analysis of soil microbial communities | Identified similarities and differences in FAME profiles of soil samples, revealing information about the bacterial-to-fungal ratio researchgate.net. |

| Canonical Discriminant Analysis | Characterization of fungal pathogens | Correctly sorted fungal species with 97.18% accuracy based on their FAME profiles, identifying key variable FAMEs nih.gov. | |

| Machine Learning | Artificial Neural Networks (ANN) & Support Vector Regression (SVR) | Prediction of biodiesel yield | Developed models to predict the yield of FAME production from soybean oil with high accuracy . |

| Random Forest | Identification of bacterial strains | Identified four highly discriminatory FAMEs to distinguish between different clonal complexes of Klebsiella pneumoniae mdpi.com. | |

| Least Squares Support Vector Machine (LSSVM) | Estimation of biodiesel properties | Investigated the use of methyl ester constituents as predictors for biodiesel properties, improving on models with limited predictors researchgate.net. |

Biological and Ecological Research Perspectives of Methyl 9 Z Heptadecenoate

Antimicrobial Activity and Mechanisms of Action

The antifungal properties of the C17:1 fatty acid family, specifically cis-9-heptadecenoic acid (CHDA), the active form derived from Methyl 9(Z)-heptadecenoate, have been a primary focus of scientific investigation. This research has elucidated its efficacy against various plant pathogens and shed light on its mode of action at the cellular level.

cis-9-Heptadecenoic acid, produced by the biocontrol agent Pseudozyma flocculosa, demonstrates notable antifungal activity against several plant pathogenic fungi. nih.gov Its efficacy varies among different fungal species, indicating a degree of specificity. nih.gov Significant inhibition of conidial germination and mycelial growth has been observed in pathogens such as Sphaerotheca fuliginea, the causative agent of cucumber powdery mildew, and Botrytis cinerea, which causes grey mould disease. nih.govresearchgate.net

The yeast-like fungus P. flocculosa is recognized for its ability to control powdery mildew fungi through the production of these unusual fatty acids. nih.govresearchgate.net Studies have shown that CHDA can induce a rapid collapse and cytoplasmic disintegration of powdery mildew conidial chains. nih.gov The sensitivity to the compound differs considerably among fungi; for example, at a concentration of 0.15 mg/ml, CHDA almost completely inhibits the conidial germination of S. fuliginea and shows elevated inhibition for B. cinerea. nih.gov

Below is a data table summarizing the inhibitory effects of cis-9-Heptadecenoic acid on various plant-pathogenic fungi.

| Fungus | Mycelial Growth Inhibition (%) | Conidial Germination Inhibition (%) |

| Sphaerotheca fuliginea | - | ~100% |

| Botrytis cinerea | 48.0% | 73.0% |

| Pythium aphanidermatum | 75.0% | - |

| Phytophthora infestans | 80.0% | - |

| Colletotrichum cucumerinum | 45.0% | 65.0% |

| Idriella bolleyi | 30.0% | 15.0% |

| Pestalotiopsis rugulosa | 10.0% | 10.0% |

| Data derived from studies on cis-9-Heptadecenoic acid at a concentration of 0.15 mg/ml. nih.gov |

The primary mechanism of antifungal action for cis-9-heptadecenoic acid is believed to be the disruption of the fungal cell membrane. nih.govnih.gov Research suggests a multi-step process:

Partitioning: The fatty acid first partitions into the fungal membrane. nih.gov

Fluidity Alteration: It then causes an increase in membrane fluidity. The extent of this change depends on the intrinsic lipid composition of the fungus, particularly its sterol content. Fungi with lower sterol levels are more sensitive. nih.govnih.gov

Disorder and Damage: This increased fluidity leads to membrane disorder, which can alter the conformation of essential membrane-bound proteins, increase membrane permeability, and ultimately lead to the disintegration of the cytoplasm and cell death. nih.govnih.gov

This mode of action is distinct from many conventional fungicides that target specific enzymes or metabolic pathways. nih.gov The bulkiness created by the cis double bond in the fatty acid's structure is thought to be a key factor in its ability to induce disorder within the fungal membrane's lipid bilayer. researchgate.net

Studies comparing cis-9-heptadecenoic acid with its naturally occurring, methyl-branched analogues have provided insight into structure-activity relationships. Pseudozyma flocculosa also produces (Z)-6-methyl-9-heptadecenoic acid. nih.govresearchgate.net This methylated version exhibits even greater antifungal activity in vitro. nih.gov

The proposed explanation for this enhanced potency is that the addition of a methyl branch to the fatty acid chain causes an even greater disturbance within the lipid environment of the fungal membrane. nih.govresearchgate.net The methyl group increases the molecule's bulkiness, further disrupting the orderly packing of membrane lipids and amplifying the disordering effect that leads to cell death. researchgate.net This suggests that specific structural characteristics, such as chain length, unsaturation, and branching, are essential for disrupting the fungal membrane domain. researchgate.net

The antifungal fatty acids produced by Pseudozyma flocculosa, including cis-9-heptadecenoic acid, are the primary agents behind its biocontrol activity against powdery mildew. nih.govresearchgate.net This has significant implications for developing new, environmentally sustainable biocontrol agents for agriculture. mdpi.com Understanding the mode of action and specificity of these compounds is crucial for optimizing the use of P. flocculosa as a biological fungicide. nih.gov

The use of naturally derived compounds like this compound or its active acid form aligns with the growing demand for alternatives to synthetic chemical fungicides, which can face issues of pathogen resistance and environmental concerns. nih.gov As such, these fatty acids are considered valuable precursors for developing agents to combat fungal diseases that affect a wide range of plants. mdpi.com

Physiological and Metabolic Roles in Host Organisms

While the disruptive effects of exogenous this compound on pathogenic fungi are well-studied, its integration into the metabolism of host organisms is less clear.

Fatty acids are fundamental components of cellular lipids, playing roles in energy storage, cell membrane structure, and signaling. In general, fatty acids can be integrated into cellular components, primarily through their incorporation into phospholipids, which form the bulk of the cell membrane. mdpi.comsemanticscholar.org

However, in the context of its antifungal activity, evidence suggests that cis-9-heptadecenoic acid is not metabolically utilized or modified by the target fungi. nih.gov Instead of being integrated into metabolic pathways for energy or synthesis, its primary interaction is the physical partitioning into the fungal membrane, where it acts as a disruptor. nih.gov This physical integration into the membrane is a key step in its mechanism of action, leading to the downstream effects of increased fluidity and eventual cell lysis. nih.gov Therefore, its role in the target organism is primarily that of a toxin that co-opts a cellular component (the membrane) rather than as a substrate for lipid metabolism. nih.govnih.gov

Influence on Membrane Dynamics and Enzyme Activity in Model Systems

The structural characteristics of C17:1 fatty acids, such as (Z)-9-Heptadecenoic acid, are crucial for their biological activity, particularly their ability to disrupt cell membranes. Antifungal fatty acids often possess specific traits, such as being unsaturated or having methyl branches, which are essential for disrupting the general membrane domain. researchgate.net The presence of a cis double bond, as seen in (Z)-9-Heptadecenoic acid, introduces a kink in the fatty acid chain. This bulkiness is thought to induce disorder within the fungal membrane's lipid environment. researchgate.net

In studies involving the yeast Pseudozyma flocculosa, which produces antifungal fatty acids, it has been suggested that these molecules cause minimal membrane alterations at lower concentrations. However, this initial disruption can be a stress that some fungi can overcome. researchgate.net The activity of these fatty acids is linked to their ability to disturb the lipid environment. For instance, a related methylated fatty acid, 6-methyl-9-heptadecenoic acid, exhibits greater toxicity, which is attributed to the even greater disturbance caused by its methyl branch in the lipid structure. researchgate.net The sensitivity of different fungi to cis-9-Heptadecenoic acid (CHDA) has been shown to vary considerably and is primarily related to a low intrinsic sterol content in the fungal membrane. researchgate.net

While the direct impact on specific enzyme activities is often interpreted as a consequence of these membrane dynamics, research on enzymes like histone deacetylase (HDAC8) shows that intrinsic structural dynamics, including the sampling of various conformations, dictate enzymatic activity. nih.gov Although not directly studying this compound, this principle highlights that changes in the lipid environment can alter a membrane-bound enzyme's conformational dynamics, thereby affecting its function.

Contribution to Microbial Fatty Acid Profiles

The analysis of fatty acid profiles is a well-established method for identifying and classifying bacteria. nih.gov These profiles, which can consist of over 300 different fatty acids and related compounds, provide a wealth of quantitative information for characterizing microbial genera and species. gcms.cz The specific composition of these fatty acids can be influenced by cultivation conditions such as temperature and growth media, making standardized procedures crucial for reproducible results. nih.govgcms.cz

Within these complex profiles, specific fatty acids can serve as markers for particular microorganisms. For example, in studies of the human metabolome, cis-9-heptadecenoic acid has been identified as a potential indicator for the yeast Candida albicans. scienceopen.com The fatty acids used for identification are typically those with chain lengths between 9 and 20 carbons. gcms.cz They are analyzed as methyl esters (FAMEs) using techniques like gas chromatography/mass spectrometry (GC/MS). nih.govscienceopen.com

The table below shows a sample list of fatty acid methyl esters that can be identified in microbial analysis, illustrating the context in which this compound would be situated.

| Peak Label | Compound ID | Name |

| 1 | C11:0 | Methyl undecanoate |

| 2 | C12:0 | Methyl dodecanoate |

| 3 | C13:0 | Methyl tridecanoate |

| 4 | C14:0 | Methyl tetradecanoate |

| 7 | C15:0 | Methyl pentadecanoate |

| 9 | C16:0 | Methyl hexadecanoate |

| 11 | C16:1c | Methyl hexadecenoate (cis-9) |

| 12 | C17:0 | Methyl heptadecanoate |

| 14 | C18:0 | Methyl octadecanoate |

| 17 | C18:1c | Methyl octadecenoate (cis-9) |

| 20 | C20:0 | Methyl eicosanoate |

| Data derived from a standard Bacterial Acid Methyl Esters (BAME) mixture used for GC-MS analysis. nih.gov |

Correlation with Ruminant Physiological Parameters

Heptadecenoic acid (17:1) is recognized as a minor constituent of ruminant fats. nih.gov Research has focused on identifying the specific isomers of this fatty acid present in products derived from ruminants such as cattle, sheep, and goats. Through detailed analysis of milk and intramuscular fat from these animals, it has been established that the cis-9 isomer is the overwhelmingly predominant form of heptadecenoic acid. nih.gov

The structural analysis was performed by isolating the methyl esters of the fatty acids from fat samples and analyzing them using gas chromatography (GC) and chemical ionization tandem mass spectrometry. nih.gov These methods confirmed the prevalence of 17:1 cis-9 and also demonstrated that the 17:1 cis-10 isomer is virtually absent in ruminant fat. nih.gov The ability of modern gas chromatography techniques to resolve different cis isomers has underscored the importance of defining the specific isomeric composition when reporting on the fatty acid content of ruminant-derived products. nih.gov

The consistent presence of this specific fatty acid isomer in the milk and fat tissues is a direct physiological attribute of ruminant metabolism.

Environmental Persistence and Ecological Impact Studies

Investigation of Biodegradation and Environmental Fate

Research into the environmental fate of antifungal fatty acids, such as (Z)-9-Heptadecenoic acid produced by the biocontrol agent Pseudozyma flocculosa, indicates a low potential for environmental persistence. Studies have found that these active compounds are rapidly degraded under natural conditions. researchgate.net This rapid biodegradation is a significant characteristic, suggesting that the fatty acids would not persist in the environment. researchgate.net

The lack of persistence is considered an advantage for its use as a biocontrol measure, as it greatly limits the potential for the development of resistance in the target powdery mildew fungi and reduces long-term ecological impact. researchgate.net

Role in Inter-species Interactions within Ecological Niches

This compound and its corresponding free fatty acid play a role in mediating interactions between different species within specific ecological niches. A primary example is the relationship between the yeast Pseudozyma flocculosa and various powdery mildew fungi. P. flocculosa is a biocontrol agent that produces (Z)-9-Heptadecenoic acid and a related methylated fatty acid, which exhibit antifungal properties. researchgate.net

These compounds are key to the biocontrol agent's ability to inhibit the growth of phytopathogenic fungi like Sphaerotheca fuliginea. researchgate.net The production of these fatty acids by the yeast creates a protective or competitive advantage, allowing it to suppress the growth of competing fungal species in its immediate environment, such as on the surface of greenhouse crops and flowers. researchgate.net The synthesis and study of these molecules have been crucial for understanding the ecological properties and mode of action of P. flocculosa as a biocontrol agent. researchgate.net This interaction is a clear example of chemical mediation in a microbial community, where a compound produced by one organism directly affects the viability of another within the same habitat. researchgate.net

Investigation of Bioactivity and Functional Implications of Methyl 9 Z Heptadecenoate

Modulation of Biological Membranes and Associated Cellular Responses

The primary target of antifungal fatty acids is the cell membrane. researchgate.net The introduction of unsaturated fatty acids, such as the parent compound of Methyl 9(Z)-Heptadecenoate, cis-9-Heptadecenoic acid, into the lipid bilayer can lead to an increase in membrane fluidity. This alteration can result in the leakage of intracellular components and ultimately lead to cell death. researchgate.net

The antifungal properties of cis-9-Heptadecenoic acid are attributed to its ability to disrupt the general membrane domain. researchgate.net The presence of a cis double bond introduces a kink in the fatty acid chain, which is thought to induce disorder within the fungal membrane. This disruption is further enhanced in related compounds by the presence of methyl branching, which occupies a larger cross-section in the membrane. researchgate.net While these findings pertain to the free fatty acid, they provide a foundational understanding of how a C17:1 backbone may interact with and modulate biological membranes. The esterification to a methyl group in this compound could influence its partitioning into and interaction with the lipid bilayer, a subject requiring further specific investigation.

The lipid composition of bacterial membranes is also a critical factor in their susceptibility to external agents. The arrangement and composition of the bilipid layer are intimately associated with the passage of molecules through the membrane. nih.gov Studies on other fatty acid methyl esters, such as methyl-(Z)-11-tetradecenoate, have suggested a relationship between the fatty acid profile of the bacterial membrane and antibiotic resistance. nih.gov This highlights the importance of understanding how specific fatty acid esters like this compound might influence the membrane integrity and function of various microorganisms.

Evaluation of Anti-inflammatory Potential in Experimental Models

Research has indicated that cis-9-heptadecenoic acid, the unesterified form of this compound, possesses anti-inflammatory properties and has been suggested as a potential therapeutic agent for conditions such as psoriasis, allergies, and autoimmune diseases. researchgate.net While direct experimental evidence for the anti-inflammatory effects of this compound is limited, studies on other fatty acid methyl esters provide some context. For instance, hexadecanoic acid methyl ester has been reported to exhibit anti-inflammatory action through the inhibition of cyclooxygenase II (COX-2). jmaterenvironsci.com

The anti-inflammatory potential of various natural extracts rich in fatty acid methyl esters has also been evaluated. For example, an extract of Salsola villosa, containing 9-octadecenoic acid (Z)- methyl ester among other fatty acid methyl esters, demonstrated notable COX-2 inhibitory activity. mdpi.com Similarly, seed oil from Lepidium sativum, which contains 11-octadecenoic acid methyl ester, showed dose-dependent anti-inflammatory activity by protecting cell membranes. nih.gov These findings suggest that fatty acid methyl esters as a class can contribute to anti-inflammatory responses, though the specific activity of this compound needs to be directly assessed in relevant experimental models.

Table 1: Anti-inflammatory Activity of Related Fatty Acid Methyl Esters

| Compound/Extract | Model/Assay | Observed Effect |

| Hexadecanoic acid methyl ester | Cyclooxygenase II (COX-2) inhibition | Inhibits the enzyme, suggesting a selective anti-inflammatory action. jmaterenvironsci.com |

| Salsola villosa extract (contains 9-octadecenoic acid (Z)- methyl ester) | COX-2 Inhibition | Most active COX-2 inhibitor among tested extracts with an IC50 of 4.6 µg/mL. mdpi.com |

| Lepidium sativum seed oil (contains 11-octadecenoic acid, methyl ester) | Cell membrane stabilization | Showed concentration-dependent protection of the cell membrane. nih.gov |

Research into Antioxidant Activities in Vitro

Various in vitro assays are employed to determine the antioxidant potential of natural products, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and methods to assess the inhibition of lipid peroxidation. mdpi.comnih.gov For example, extracts of Australian lupin species, which contain a profile of fatty acid methyl esters including 11-octadecenoic acid (Z)- methyl ester, have demonstrated significant antioxidant activity in multiple in vitro assays. nih.gov Similarly, extracts from the freshwater cyanobacterium Oscillatoria sancta containing 9-Hexadecenoic acid, methyl ester, (Z)- have shown antioxidant activity. ekb.eg These studies underscore the potential for fatty acid methyl esters to act as antioxidants, though the precise efficacy of pure this compound remains to be quantified through specific in vitro assays.

Table 2: Antioxidant Activity of Extracts Containing Related Fatty Acid Methyl Esters

| Source of Extract | Fatty Acid Methyl Ester(s) Identified | Antioxidant Assay | Key Finding |

| Thesium humile | 9-octadecenoic acid (Z) methyl ester, Hexadecanoic acid methyl ester | General attribution | Contributes to the antioxidant effect of the extract. jmaterenvironsci.com |

| Australian lupin cultivars | 11-octadecenoic acid (Z)- methyl ester | Multiple in vitro assays | Extracts showed strong antioxidant activity. nih.gov |

| Oscillatoria sancta | 9-Hexadecenoic acid, methyl ester, (Z)- | DPPH radical scavenging | The extract exhibited antioxidant activity with an IC50 value of 5.68 mg/ml. ekb.eg |

Enzyme-Ligand Interaction Studies (e.g., Topoisomerase I Inhibition with related fatty acids)

Topoisomerase I is a key enzyme involved in DNA replication, transcription, and recombination, making it a target for certain therapeutic agents. researchgate.net Research has shown that some fatty acids can act as inhibitors of this enzyme. Specifically, studies have demonstrated that while saturated fatty acids show no inhibition, cis-monounsaturated fatty acids can inhibit topoisomerase I. researchgate.net The geometry and position of the double bond, as well as the carbon chain length, are critical for this inhibitory activity. researchgate.net

However, the esterification of the carboxyl group of the fatty acid appears to be a critical determinant of its inhibitory potential. For example, while oleic acid (cis-9-octadecenoic acid) is an inhibitor of topoisomerase I, its corresponding methyl ester, methyl oleate, does not inhibit the enzyme. researchgate.net This suggests that the free carboxyl group is essential for the interaction with the enzyme.

A study on (Z)-14-methyl-9-pentadecenoic acid found that it inhibits human placenta DNA topoisomerase I at a concentration of 500 μM. researchgate.net This indicates that certain structural features, such as methyl branching, in a cis-monounsaturated fatty acid can be compatible with inhibitory activity. Given the structural similarity, it is plausible that cis-9-heptadecenoic acid could exhibit similar inhibitory properties. However, based on the findings with methyl oleate, it is unlikely that this compound would be an effective inhibitor of topoisomerase I, as the methyl esterification of the carboxyl group would likely abolish this activity.

Table 3: Topoisomerase I Inhibitory Activity of Related Fatty Acids and Esters

| Compound | Structure Description | Topoisomerase I Inhibition |

| Saturated fatty acids (C6-C22) | Straight-chain, no double bonds | No inhibition. researchgate.net |

| Oleic acid (cis-9-octadecenoic acid) | C18:1, cis-double bond at C9 | Inhibits the enzyme. researchgate.net |

| Methyl oleate | Methyl ester of oleic acid | Does not inhibit the enzyme. researchgate.net |

| (Z)-14-methyl-9-pentadecenoic acid | C16:1, cis-double bond at C9, methyl branch at C14 | Inhibits the enzyme at 500 μM. researchgate.net |

Emerging Research Avenues and Translational Applications of Methyl 9 Z Heptadecenoate

Metabolic Engineering for Diversified and Novel Fatty Acid Ester Production

The microbial production of specialty fatty acid esters like Methyl 9(Z)-heptadecenoate offers a promising and sustainable alternative to traditional chemical synthesis. Metabolic engineering of oleaginous yeasts, particularly Yarrowia lipolytica, has become a key strategy for the high-level production of odd-chain fatty acids (OCFAs) and their derivatives.

Y. lipolytica is a robust industrial microorganism capable of accumulating high levels of lipids. larodan.com Genetic modification strategies have been successfully employed to enhance the production of OCFAs, with cis-9-heptadecenoic acid (the precursor to this compound) being a major product. bohrium.com The biosynthesis of OCFAs in engineered Y. lipolytica typically involves the supplementation of the culture medium with precursors like propionate (B1217596), which serves as the starting block for odd-chain fatty acid synthesis. acs.org

Key metabolic engineering strategies to boost the production of cis-9-heptadecenoic acid in Y. lipolytica include:

One study focused on optimizing the fermentation conditions for a genetically engineered strain of Y. lipolytica to maximize the production of cis-9-heptadecenoic acid. The optimal conditions, including the concentrations of various carbon and nitrogen sources, were determined using a central composite design. Under these optimized conditions in a 5-liter bioreactor, the engineered yeast was able to produce 0.82 g/L of cis-9-heptadecenoic acid after 96 hours of fermentation. bohrium.com

| Culture Medium Component | Optimal Concentration (g/L) |

|---|---|

| Sucrose | 52.4 |

| Glycerol | 26.9 |

| Sodium Acetate | 10.4 |

| Sodium Propionate | 5.0 |

| Yeast Extract | 4.0 |

The successful metabolic engineering of Y. lipolytica for the production of cis-9-heptadecenoic acid paves the way for the sustainable and industrial-scale production of this compound through a subsequent esterification step.

Exploration in Sustainable Materials Science

This compound and its parent fatty acid are being explored as versatile platform chemicals in the development of sustainable materials. Their unique chemical structure, featuring an odd-numbered carbon chain and a single double bond, makes them suitable precursors for a range of specialty chemicals and building blocks for novel materials.

Precursors for Specialty Chemicals (e.g., flavors, fragrances, plasticizers, coatings)

Odd-chain fatty acids and their derivatives, including this compound, are recognized as valuable precursors for the synthesis of various industrial products. researchgate.net While specific research on this compound in these applications is emerging, the properties of similar fatty acid esters suggest significant potential.

Application in Cross-Metathesis Reactions for New Chemical Building Blocks

Olefin metathesis is a powerful chemical reaction that allows for the rearrangement of carbon-carbon double bonds, enabling the synthesis of a wide array of molecules. wikipedia.org Cross-metathesis, a specific type of olefin metathesis, involves the reaction of two different olefins to create new products.

While direct studies on the cross-metathesis of this compound are not yet widely published, research on similar unsaturated fatty acid methyl esters, such as methyl oleate, demonstrates the potential of this reaction for creating valuable chemical building blocks from renewable resources. ui.ac.id For instance, the cross-metathesis of methyl oleate with other olefins can yield a variety of difunctional molecules that can be used as monomers for the synthesis of polymers like polyesters and polyamides. ui.ac.id

The cross-metathesis of this compound with a suitable reaction partner could lead to the formation of a range of novel chemical intermediates with potential applications in various industries. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs catalysts. ui.ac.id

Research in Biofuel Properties and Advanced Biodiesel Formulations

This compound, as a fatty acid methyl ester (FAME), has the potential to be a component of biodiesel, a renewable and biodegradable alternative to conventional diesel fuel. The fuel properties of biodiesel are largely determined by the composition of its constituent FAMEs, with factors such as chain length and degree of unsaturation playing a crucial role. bohrium.comajol.info

The properties of this compound as a biofuel are not yet extensively documented, but they can be inferred from the known properties of other monounsaturated and odd-chain FAMEs.

The inclusion of odd-chain FAMEs like this compound in biodiesel formulations could offer a way to tailor the fuel's properties. For instance, blending it with biodiesel rich in saturated FAMEs could improve the cold flow properties of the final fuel.

| Property | General Trend with Increasing Chain Length | General Trend with Increasing Unsaturation |

|---|---|---|

| Cetane Number | Increases | Decreases |

| Oxidative Stability | Generally Increases | Decreases |

| Kinematic Viscosity | Increases | Decreases |

| Heat of Combustion | Increases | Decreases |

Further research is needed to fully characterize the biofuel properties of this compound and to evaluate its potential in advanced biodiesel formulations.

Advanced Computational Modeling for Structure-Function Relationship Elucidation

Advanced computational modeling techniques are becoming increasingly important in materials science and chemical engineering for predicting the properties of molecules and guiding the design of new materials. diva-portal.org These methods can be applied to this compound to elucidate the relationship between its molecular structure and its functional properties.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the chemical structure of a molecule with its physical properties or biological activity, respectively. These models can be used to predict the properties of new or untested compounds, saving time and resources in experimental research.

For this compound, computational modeling could be used to:

By providing a deeper understanding of the structure-function relationships of this compound, advanced computational modeling can accelerate the development of its translational applications in sustainable materials and biofuels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.